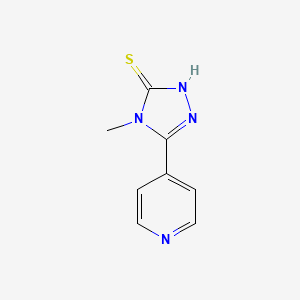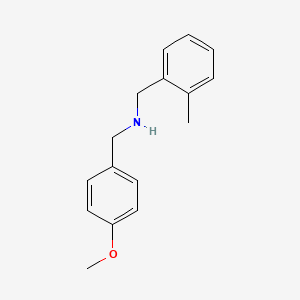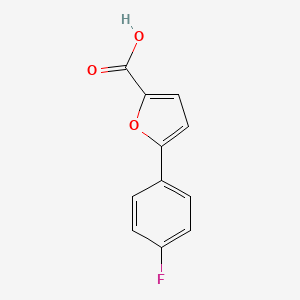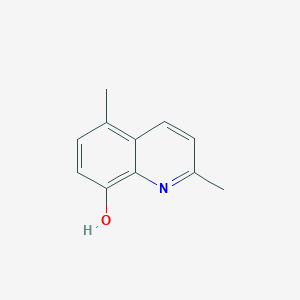
2,5-Dimethylquinolin-8-ol
概要
説明
2,5-Dimethylquinolin-8-ol is a compound of interest in a wide variety of research fields . It has been used in studies investigating reaction mechanisms, kinetics, drug metabolism, structural elucidation of molecules, and syntheses of isotopically labeled materials used for NMR spectroscopy and medicinal research .
Synthesis Analysis
The transition-metal-free regioselective deuteration of 2,5-dimethylquinolin-8-ol has been described in the literature . This process involves regioselective H/D isotope exchange, combining techniques such as 1H NMR, 13C NMR, GC-MS, and X-ray crystallography .Molecular Structure Analysis
The molecular structure of 2,5-dimethylquinolin-8-ol has been analyzed using density functional theory (DFT). The molecular orbitals of the deuterated molecule have been calculated to provide an elucidation of the isotope exchange .Chemical Reactions Analysis
The metal-free regioselective green deuteration of 2,5-dimethylquinolin-8-ol is based on modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .科学的研究の応用
Deuteration Studies
“2,5-Dimethylquinolin-8-ol” has been used in the field of deuteration studies . Deuteration is the process of introducing deuterium (a heavier isotope of hydrogen) into a molecule. This is of interest to a wide variety of research fields, including the investigation of reaction mechanisms or kinetics, analysis of drug metabolism, structural elucidation of molecules, and syntheses of isotopically labeled materials .
NMR Spectroscopy
The compound is used in NMR spectroscopy . The introduction of deuterium to a molecule can enhance the NMR spectroscopic analysis, providing detailed information about the structure and dynamics of the molecule .
Medicinal Research
“2,5-Dimethylquinolin-8-ol” is also used in medicinal research . The isotopically labeled materials, obtained through deuteration, are used in the study of drug metabolism and other biological processes .
Drug Discovery Processes
This compound plays a role in drug discovery processes . The isotopically labeled compounds are valuable tools in the development and optimization of new drugs .
Green Chemistry
The compound is involved in green chemistry research . Specifically, it has been used in the development of metal-free regioselective deuteration processes, which are environmentally friendly and cost-effective .
Computational Studies
“2,5-Dimethylquinolin-8-ol” is used in computational studies . For instance, the molecular orbitals of the deuterated molecule have been calculated by density functional theory (DFT) to provide an elucidation of the isotope exchange .
作用機序
Safety and Hazards
将来の方向性
The metal-free regioselective green deuteration of hydroxyquinoline-type compounds, including 2,5-dimethylquinolin-8-ol, provides valuable tools for isotopic labeling . The modified Skraup-Doebner-Von Miller synthesis of deuterated hydroxyquinolines has the potential to allow higher deuteration capacity . These isotopic exchange reactions also possess synthetic values as the source of deuterated compounds for the studies of NMR spectroscopy, medicinal research, and drug discovery processes .
特性
IUPAC Name |
2,5-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-6-10(13)11-9(7)5-4-8(2)12-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUFSGXAEOXQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362505 | |
| Record name | 2,5-dimethyl-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylquinolin-8-ol | |
CAS RN |
10522-43-7 | |
| Record name | 2,5-Dimethyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dimethyl-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the deuteration method described for 2,5-Dimethylquinolin-8-ol?
A: The research presents a "metal-free regioselective green deuteration" [] for 2,5-Dimethylquinolin-8-ol. This is significant because it offers a more sustainable and environmentally friendly alternative to traditional deuteration methods, which often rely on transition metal catalysts. The method utilizes readily available, low-cost reagents and operates under mild reaction conditions, making it advantageous for isotopic labeling applications.
Q2: How was the regioselectivity of the deuteration process confirmed?
A: A combination of techniques was employed to confirm the specific positions where deuterium replaced hydrogen atoms in 2,5-Dimethylquinolin-8-ol. The researchers used ¹H NMR, ¹³C NMR, GC-MS, and X-ray crystallography to analyze the deuterated product []. These methods provided a comprehensive understanding of the isotopic exchange and confirmed the regioselective nature of the deuteration process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



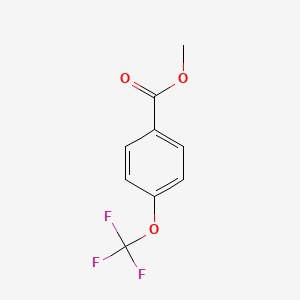
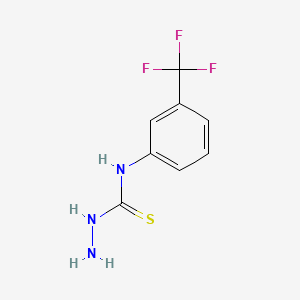



![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)
![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)
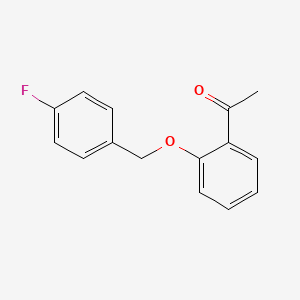
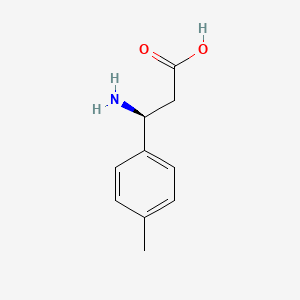
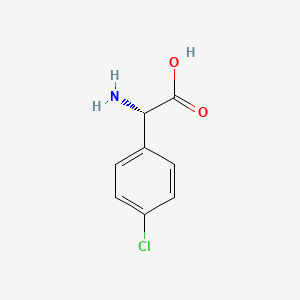
![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)
